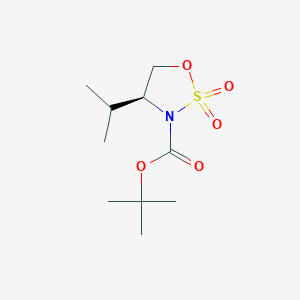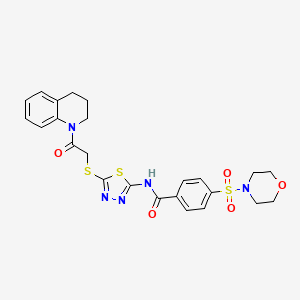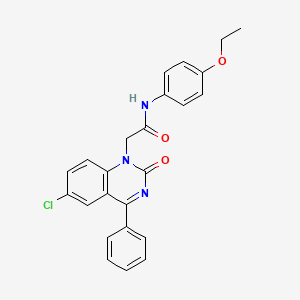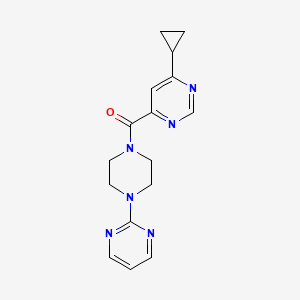
3-(Hydroxymethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)pyrrolidin-2-one is a compound with the molecular formula C5H9NO2 . It is a derivative of 2-pyrrolidone, which is used for therapeutic purposes as a prostanoid receptor agonist .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including this compound, involves a cascade of reactions. The process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using specific oxidants and additives .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one nitrogen atom and four carbon atoms . The average mass of the molecule is 115.131 Da, and the monoisotopic mass is 115.063332 Da .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be easily tuned by using a specific oxidant and additive .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 115.13 . The compound should be stored in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-(Hydroxymethyl)pyrrolidin-2-one and its derivatives play a significant role in the synthesis of bioactive compounds. For instance, 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, derived from this compound, have been synthesized as potential glycosidase inhibitors, indicating their relevance in medicinal chemistry (Curtis et al., 2007).
Vibrational and Molecular Mechanics Analysis
The compound has also been a subject of vibrational and molecular mechanics studies. For example, a study explored the solvent effects in building blocks of bioactive compounds, including 3-Hydroxy-4-hydroxymethyl pyrrolidin-2-ones, to understand the mechanisms involved in their reactions (Conti et al., 2006).
Synthesis of Non-Aromatic Heterocyclic Compounds
In the field of pharmacy, the synthesis of new medicinal molecules with improved biological activity often involves introducing various substituents into the nucleus of pyrrolidin-2-ones, highlighting the importance of this compound derivatives (Rubtsova et al., 2020).
Electronic Properties and Structural Analysis
Detailed theoretical and experimental studies have been conducted to understand the electronic properties and structural configurations of derivatives of this compound. Such studies contribute to the broader understanding of its chemical reactivity and potential applications in various fields (Arjunan et al., 2012).
Magnetic and Optical Properties
The compound has also been explored in the context of magnetic and optical properties, as seen in a study involving lanthanide clusters that featured 2-(hydroxymethyl)pyridine, a related compound, which exhibited unique physical properties (Alexandropoulos et al., 2011).
Conjugate Addition Reactions and Synthesis of Bioactive Molecules
This compound derivatives have been used as starting materials in organic synthesis, demonstrating their versatility in conjugate addition reactions for the synthesis of bioactive molecules (Alves, 2007).
Iron Chelating Properties
Studies have also been conducted on derivatives like 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one to explore their iron chelating properties, which is significant in the treatment of iron overload diseases (Lachowicz et al., 2016).
Wirkmechanismus
While the specific mechanism of action for 3-(Hydroxymethyl)pyrrolidin-2-one is not explicitly mentioned in the search results, pyrrolidin-2-ones are known to be versatile lead compounds for designing powerful bioactive agents . They are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidin-2-ones, including 3-(Hydroxymethyl)pyrrolidin-2-one, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . Given their significant biological activities, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-2-6-5(4)8/h4,7H,1-3H2,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVLHRHRTOBBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76220-94-5 |
Source


|
| Record name | 3-(hydroxymethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)
![(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2831733.png)


![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-nitrobenzamide](/img/structure/B2831736.png)
![2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2831737.png)
![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)




